![molecular formula C12H11N3 B2526713 N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine CAS No. 848142-03-0](/img/structure/B2526713.png)
N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine
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Overview
Description
N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.241.
Synthesis Analysis
The synthesis of pyridine derivatives like N3-[(1E)-phenylmethylene]pyridine-2,3-diamine can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is derived from its molecular formula, C12H11N3 .Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in the Knoevenagel Condensation, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine include its molecular formula, C12H11N3, and its molecular weight, 197.241 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyridine derivatives play a crucial role in drug discovery due to their prevalence in FDA-approved drugs. The compound’s structural core, with its pyridine ring, offers opportunities for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for developing kinase inhibitors, antiviral drugs, and other therapeutics .
PLK4 Inhibition for Cancer Treatment
Serine/threonine protein kinase PLK4 regulates centriole duplication, essential for genome integrity. Overexpression of PLK4 occurs in various cancers, making it an attractive anticancer target. Recent studies have identified aminopyrimidine-based compounds as potent PLK4 inhibitors. Compound 8h, with an aminopyrimidine core, exhibits high PLK4 inhibitory activity and antiproliferative effects against breast cancer cells .
Anti-Inflammatory Properties
Certain pyridine-containing compounds demonstrate anti-inflammatory activity. For instance, compounds bearing a C-3-pyridine-3-yl moiety exhibit good anti-inflammatory efficiency in animal models .
Selective COX-2 Inhibition
Researchers have designed novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potential COX-2 inhibitors. These compounds aim to reduce adverse effects associated with COX-2 inhibition, positioning them in medicinal chemistry for anti-inflammatory drug development .
Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives
N-pyridine-substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized. These compounds hold promise for various applications, including antimicrobial activity .
Catalysis and Organic Synthesis
Pyridine derivatives often serve as ligands for transition metals and catalysts in organic reactions. Their electron-poor nature and nitrogen coordination power make them valuable in sustainable C–H functionalization chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as beta-secretase 1 and mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including signal transduction and enzyme regulation .
Mode of Action
It is known that similar compounds can act as mild lewis bases, activating certain kinds of lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .
Biochemical Pathways
Related compounds have been associated with the regulation of centriole duplication, a process significant for maintaining genome integrity .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability, indicating potential for good bioavailability .
Result of Action
Related compounds have demonstrated moderate antimicrobial activity, and some have exhibited good antibacterial and antifungal activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzylideneamino)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-9H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDJMVBXSDADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine |
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